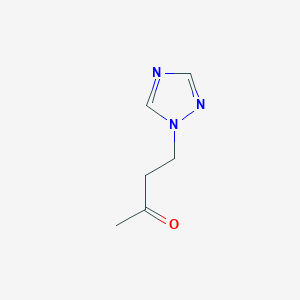

4-(1H-1,2,4-triazol-1-yl)butan-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

4-(1,2,4-triazol-1-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-6(10)2-3-9-5-7-4-8-9/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOXPHBIXHBTOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396938 | |

| Record name | 4-(1H-1,2,4-triazol-1-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-49-8 | |

| Record name | 4-(1H-1,2,4-triazol-1-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,2,4-triazol-1-yl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 1h 1,2,4 Triazol 1 Yl Butan 2 One and Its Structural Analogues

Established Synthetic Pathways for 4-(1H-1,2,4-triazol-1-yl)butan-2-one

The most common and direct method for synthesizing this compound is through the N-alkylation of the 1,2,4-triazole (B32235) ring. This approach involves the reaction of 1,2,4-triazole, often in its salt form (e.g., sodium triazolide), with a suitable four-carbon electrophile. A typical electrophile is a 4-halobutan-2-one, such as 4-chlorobutan-2-one or 4-bromobutan-2-one. The reaction is generally conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, often in the presence of a base like potassium carbonate or triethylamine (B128534) to neutralize the generated acid and facilitate the nucleophilic attack. nih.gov

The formation of this compound via the alkylation of 1,2,4-triazole proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. youtube.com The 1,2,4-triazole molecule, which exists in two tautomeric forms (1H and 4H), acts as the nucleophile. ijsr.net Theoretical and experimental studies indicate that the N1 position of the 1H-1,2,4-triazole tautomer possesses the highest nucleophilicity. youtube.comresearchgate.net

In the SN2 reaction, the lone pair of electrons on the N1 atom attacks the electrophilic carbon atom of the butanone backbone (the carbon bearing the leaving group, e.g., a halogen). This attack occurs in a single, concerted step, leading to the formation of a new carbon-nitrogen bond and the simultaneous displacement of the leaving group. youtube.comlibretexts.org The use of a base is crucial for deprotonating the triazole, thereby increasing its nucleophilicity and driving the reaction forward. While alkylation can also occur at the N4 position, yielding the N4-isomer, the N1-substituted product is typically the major regioisomer formed under many conditions. researchgate.net

| Mechanistic Feature | Description | References |

| Reaction Type | Bimolecular Nucleophilic Substitution (SN2) | youtube.com |

| Nucleophile | 1H-1,2,4-triazole (specifically the N1 atom) | youtube.comresearchgate.net |

| Electrophile | 4-halobutan-2-one (e.g., 4-chlorobutan-2-one) | nih.gov |

| Key Step | Concerted attack of the N1 lone pair on the C-X bond, displacing the halide leaving group. | youtube.comlibretexts.org |

| Regioselectivity | Predominantly yields the N1-substituted isomer over the N4-isomer. | researchgate.net |

Synthesis of Methylated Analogues (e.g., 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one)

The synthesis of methylated analogues, such as 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, follows the same fundamental SN2 pathway described above. The key difference lies in the choice of the electrophilic starting material. To introduce a methyl group at the 3-position of the butanone chain, a correspondingly substituted electrophile is required. For instance, the reaction would utilize 1-bromo-3-methylbutan-2-one or 1-chloro-3-methylbutan-2-one (B1367078) as the alkylating agent.

The reaction of 1,2,4-triazole with this methylated ketone proceeds under similar conditions, typically involving a base and a polar aprotic solvent, to yield the desired N1-alkylated triazole derivative. The synthesis of a structurally related compound, 3,3-dimethyl-1-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one, has been reported using 1-bromo-3,3-dimethylbutan-2-one, demonstrating the viability of this approach with sterically hindered ketones. nih.gov

Advanced Derivatization Strategies for Functionalized Triazolyl Ketones

The functional group tolerance of the triazole ring and the reactivity of the ketone moiety allow for numerous post-synthesis modifications. These derivatization strategies are crucial for creating libraries of compounds with diverse properties.

The carbonyl group of this compound and its analogues can be readily reduced to a secondary alcohol, yielding compounds like 4-(1H-1,2,4-triazol-1-yl)butan-2-ol. This transformation is a cornerstone of synthetic chemistry, often employed to introduce a new chiral center and alter the molecule's polarity and hydrogen-bonding capabilities.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) are highly effective for this purpose. nih.gov The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. youtube.com Subsequent protonation of the resulting alkoxide intermediate by the solvent furnishes the alcohol. Studies on related triazole diesters have shown that NaBH₄ can regioselectively reduce ester groups, highlighting its utility in complex triazole systems. nih.gov The resulting alcohol, such as 4-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a precursor to other functional groups, including the corresponding amine, 4-(1H-1,2,4-triazol-1-yl)butan-2-amine. uni.lu

| Transformation | Reactant | Product | Typical Reagents | References |

| Ketone to Alcohol | This compound | 4-(1H-1,2,4-triazol-1-yl)butan-2-ol | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | nih.govyoutube.com |

The aza-Michael addition represents a powerful alternative for constructing the β-triazolyl ketone framework. researchgate.net This reaction involves the conjugate addition of a nucleophile—in this case, 1,2,4-triazole—to an α,β-unsaturated ketone (enone), such as methyl vinyl ketone. thieme-connect.comnih.gov This method forms the C-N bond at the β-position relative to the carbonyl group, directly yielding the target scaffold.

The reaction can be performed under various conditions. Neat reactions, where the enone is simply warmed in excess 1,2,4-triazole, have been shown to selectively produce the N1-adduct. nih.gov Alternatively, the process can be catalyzed by bases (e.g., DBU) or alkali salts, which also favor the formation of the thermodynamically stable N1-substituted product. researchgate.net Asymmetric organocatalysis has also been successfully employed, using primary amine-thiourea catalysts to achieve high yields and enantioselectivities in the synthesis of chiral β-triazolyl ketones. thieme-connect.com

| Catalyst System | Enone Example | Outcome | References |

| None (Neat) | Various enones | Selective formation of 1H-triazolyl ketones | nih.gov |

| Primary Amine-Thiourea | Chalcones, Cyclic Enones | High yields with moderate to excellent enantioselectivities | thieme-connect.com |

| DBU or Alkali Salts | α,β-Unsaturated Ketones | Regioselective formation of N1-adducts | researchgate.net |

Nucleophilic substitution reactions offer broad utility in derivatizing triazolyl ketones. The triazole ring itself can act as a potent nucleophile in reactions beyond simple alkylation. For instance, the nitrogen of 1,2,4-triazole can participate in the ring-opening of strained heterocycles like oxiranes. The reaction of an appropriately substituted oxirane with 4-amino-1,2,4-triazole (B31798) under acidic conditions leads to the formation of 1,3-bis(1,2,4-triazol-1-yl)propan-2-ol (B10803105) derivatives, demonstrating a method to introduce both a hydroxyl group and an additional triazole moiety. google.com

Conversely, the triazole ring can also function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse substituents. Studies on 2,6-bis(1,2,3-triazol-1-yl)purines have shown that the triazolyl group at the C6 position can be selectively displaced by various oxygen and carbon nucleophiles under mild, transition-metal-free conditions. beilstein-journals.org This leaving group ability allows for the late-stage functionalization of complex molecules, providing access to a wide range of alkoxy and alkyl-substituted derivatives. beilstein-journals.org

Photoredox-Catalyzed Functionalization Approaches

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the formation of carbon-carbon and carbon-heteroatom bonds. These methods leverage the energy of visible light to initiate single-electron transfer (SET) processes, enabling unique bond formations under mild conditions.

Recent research has demonstrated the functionalization of heterocyclic compounds using inexpensive organic dyes and metal-free photocatalysts. One such approach involves the visible-light photoredox functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones through a Friedel-Crafts reaction with indoles. mdpi.com This reaction utilizes a dual catalytic system composed of a simple and inexpensive photocatalyst, 9,10-phenanthrenedione, and a Lewis acid, with aerial oxygen serving as the terminal oxidant. mdpi.com This methodology represents a valuable and sustainable approach for the functionalization of heterocyclic scaffolds related to triazole precursors. mdpi.com

Furthermore, visible-light-mediated catalysis has been successfully applied to the synthesis of fused triazole systems. A notable example is the one-pot synthesis of 3-amino- isres.orgfrontiersin.orgsimsonpharma.com-triazolopyridine derivatives through a cyclization-desulfurization reaction between 2-hydrazinopyridine (B147025) and isothiocyanate. acs.org This protocol employs an organic photocatalyst, Rhodamine 6G, under blue light irradiation at room temperature, offering an environmentally friendly pathway with good functional group compatibility. acs.org The gram-scale synthesis has validated its potential for larger-scale applications. acs.org These photoredox strategies highlight a move towards greener and more efficient synthesis of complex triazole-containing molecules.

Table 1: Examples of Photoredox-Catalyzed Reactions for Triazole Synthesis and Functionalization

| Catalyst System | Reaction Type | Substrates | Key Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 9,10-phenanthrenedione / Zn(OTf)₂ | Friedel-Crafts Functionalization | 3,4-dihydro-1,4-benzoxazin-2-ones, Indoles | Visible Light (5W white LEDs), Air (O₂) | Functionalized heterocyclic products in good yields. | mdpi.com |

| Rhodamine 6G | Cyclization-Desulfurization | 2-hydrazinopyridine, Phenyl isothiocyanate | Visible Light (Blue LEDs), Ethanol, Room Temp. | 3-Amino- isres.orgfrontiersin.orgsimsonpharma.com-triazolopyridine derivative in 89% yield. | acs.org |

Stereoselective and Asymmetric Synthesis in the Generation of Triazole Derivatives

The synthesis of chiral triazole derivatives is of paramount importance, as the biological activity of such compounds is often dependent on their specific stereochemistry. Asymmetric synthesis provides a direct route to enantiomerically enriched products, avoiding the need for challenging chiral separations.

A significant breakthrough has been the development of the catalytic, atroposelective synthesis of N-aryl 1,2,4-triazoles. nih.govacs.org This method employs a chiral phosphoric acid (CPA) catalyst, such as (R)-TCYP, to control the axial chirality during a cyclodehydration reaction. acs.org The process affords atropisomeric N-aryl 1,2,4-triazoles with high enantiomeric ratios (up to 91:9 er), which can be further enhanced to ≥99:1 er through recrystallization. nih.govacs.org This strategy represents a powerful, organocatalytic approach to constructing chiral C-N axial atropisomers, a less explored area in asymmetric synthesis. nih.gov

The importance of obtaining single enantiomers is underscored by studies where different enantiomers of chiral triazoles exhibit significantly different biological activities. For instance, in a study of 44 chiral triazole derivatives prepared via asymmetric synthesis, certain enantiomers showed markedly selective inhibitory effects against Enterovirus 71 (EV71). nih.gov Specifically, compounds with an S-configuration demonstrated the most potential. nih.gov

Regiospecificity is another critical aspect of synthesis. A patented process for preparing 1,3-bis(1,2,4-triazol-1-yl)-propan-2-ol derivatives involves the reaction of a substituted oxirane acid salt with 4H-4-amino-1,2,4-triazole. google.com This method provides a regiospecific route to complex triazole structures like Fluconazole (B54011). google.com

Table 2: Overview of Stereoselective Synthesis Methods for Triazole Derivatives

| Method | Catalyst / Reagent | Substrates | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Atroposelective Cyclodehydration | Chiral Phosphoric Acid (e.g., (R)-TCYP) | Hydrazide and Amidine Precursors | Atropisomeric N-aryl 1,2,4-triazoles | Up to 91:9 er (up to >99:1 er after recrystallization) | nih.govacs.org |

| Asymmetric Synthesis | Chiral auxiliaries or catalysts | Various starting materials | Chiral 1,2,4-triazole derivatives | Enantiomerically enriched products with distinct biological activities | nih.gov |

| Regiospecific Ring-Opening | 4H-4-amino-1,2,4-triazole | 2-(2,4-difluorophenyl)-2,3-epoxypropane acid salt | 1,3-bis(1,2,4-triazol-1-yl)-propan-2-ol | Regiospecific formation of the desired isomer | google.com |

Sustainable and Catalytic Protocols in Triazole Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods for triazoles, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. rsc.org These protocols often rely on highly efficient and recyclable catalysts.

An innovative approach inspired by amine oxidase enzymes provides a practical and regioselective synthesis of 1,2,4-triazoles. rsc.org This biomimetic protocol uses an o-quinone catalyst (1,10-phenanthroline-5,6-dione) with a Lewis acid co-catalyst (FeCl₃) and molecular oxygen as the terminal oxidant. rsc.org The method is atom-economical and environmentally friendly, producing only water and ammonia (B1221849) as byproducts and demonstrating a low process mass intensity. rsc.org

The use of heterogeneous catalysts is a cornerstone of sustainable synthesis due to their ease of separation and potential for reuse. A copper-free, sustainable protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles has been developed using reusable zinc-based nanorods as a heterogeneous catalyst in water. rsc.org This method avoids the need for a base or reducing agents. In another example of leveraging waste, a heterogeneous Cu(I) catalyst supported on waste oyster shell powders has been used for the eco-efficient synthesis of 1,2,3-triazoles under microwave irradiation. acs.org

Metal-free conditions offer another avenue for green synthesis. An oxidant- and metal-free three-component reaction of isothiocyanates, amidines, and hydrazines has been reported for the synthesis of structurally diverse 1H-1,2,4-triazol-3-amines. isres.org This method is noted for its environmental friendliness and mild reaction conditions. isres.org Furthermore, electrochemical methods provide an alternative to chemical oxidants, as seen in a multicomponent reaction of aryl hydrazines and other starting materials to yield 1,2,4-triazoles, avoiding strong oxidants and transition-metal catalysts. organic-chemistry.org

Table 3: Selected Sustainable and Catalytic Protocols for Triazole Synthesis

| Protocol Type | Catalyst / System | Solvent / Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Biomimetic Catalysis | 1,10-phenanthroline-5,6-dione / FeCl₃ | O₂ (1 atm) | Atom-economical, produces only H₂O and NH₃ as byproducts, low E-factor. | rsc.org |

| Heterogeneous Catalysis | ZnO-CTAB nanorods | Water, Room Temp. | Copper-free, reusable catalyst, eco-friendly solvent. | rsc.org |

| Waste Valorization | CuBr on Oyster Shell Powder | Water, Microwave (480W) | Uses waste material, scalable, rapid reaction time via microwave. | acs.org |

| Metal-Free Condensation | None (catalyst-free) | One-pot | Avoids metals and external oxidants, environmentally friendly. | isres.org |

| Electrochemical Synthesis | Iodide radical / I₂ (in situ) | Alcohol | Avoids strong oxidants and transition-metal catalysts. | organic-chemistry.org |

Chemical Transformations and Reactivity of 4 1h 1,2,4 Triazol 1 Yl Butan 2 One

Analysis of Reactive Centers and Chemoselectivity

The molecule 4-(1H-1,2,4-triazol-1-yl)butan-2-one possesses several reactive centers, leading to considerations of chemoselectivity in its reactions. The primary reactive sites include:

The Carbonyl Carbon: As in all ketones, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

The α-Carbons: The carbons adjacent to the carbonyl group are acidic and can be deprotonated to form enolates, which are key intermediates in various condensation reactions.

The Nitrogen Atoms of the Triazole Ring: The nitrogen atoms of the 1,2,4-triazole (B32235) ring are nucleophilic and can participate in reactions with electrophiles. The N-4 position is often particularly reactive.

The Butanone Moiety: The ketone functional group is susceptible to both oxidation and reduction.

Chemoselectivity in reactions involving this compound will be highly dependent on the reaction conditions, including the nature of the reagents, solvent, and temperature. For instance, the use of a mild reducing agent might selectively target the ketone without affecting the triazole ring.

Oxidation and Reduction Reactions of the Butanone Moiety

The butanone portion of this compound can undergo both oxidation and reduction.

Reduction of the ketone to a secondary alcohol is a common transformation. This can be achieved using various reducing agents, with the choice of agent influencing the outcome and selectivity.

| Reducing Agent | Product |

| Sodium borohydride (B1222165) | 4-(1H-1,2,4-triazol-1-yl)butan-2-ol |

| Lithium aluminium hydride | 4-(1H-1,2,4-triazol-1-yl)butan-2-ol |

Oxidation of the ketone is less straightforward. Under forcing conditions, cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur.

Condensation Reactions with Aldehydes and Other Electrophiles

The acidic protons on the α-carbons of the butanone moiety allow for aldol-type condensation reactions. In the presence of a base, this compound can form an enolate, which can then react with aldehydes and other electrophiles.

For example, the reaction with an aromatic aldehyde, such as benzaldehyde, in the presence of a base like sodium hydroxide, would be expected to yield a chalcone-like product.

| Reactant | Product |

| Benzaldehyde | (E)-1-phenyl-4-(1H-1,2,4-triazol-1-yl)but-1-en-3-one |

Rearrangement and Addition Reactions within the Triazole Scaffold

The 1,2,4-triazole ring is generally stable and does not readily undergo rearrangement reactions. Addition reactions are also not typical for the aromatic triazole system. However, the reactivity of the triazole ring can be influenced by its substituents. For instance, the presence of the butanone side chain might modulate the electronic properties of the ring, though significant alterations to the ring's core reactivity are not expected under normal conditions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlation of Molecular Structure with Biological Efficacy

The biological activity of 1,2,4-triazole (B32235) derivatives is intrinsically linked to their molecular architecture. For antifungal agents, a well-established pharmacophore model highlights the essential components required for efficacy. nih.govresearchgate.net This model typically includes:

A Heterocyclic Core : The 1,2,4-triazole ring is essential. Its nitrogen atoms, particularly the N4 atom, are crucial for coordinating with the heme iron atom of the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). rjptonline.org This inhibition disrupts ergosterol (B1671047) biosynthesis, a vital component of the fungal cell membrane, leading to fungal cell death. rjptonline.org

A Side Chain : Attached to the triazole ring is a flexible or rigid side chain. In the case of 4-(1H-1,2,4-triazol-1-yl)butan-2-one, the butan-2-one group represents this side chain. This part of the molecule interacts with the substrate access channel of the CYP51 enzyme. nih.gov

A Lipophilic Group : Often, a substituted phenyl ring or other lipophilic group is attached to the side chain, which anchors the molecule in a hydrophobic pocket of the enzyme's active site. nih.gov

The structure of this compound contains the essential triazole ring and a simple butanone side chain. While it forms a basic framework, its biological efficacy is often moderate. Modifications to the butanone side chain are a common strategy to enhance activity. For instance, creating more complex side chains by incorporating substituted phenyl rings and hydroxyl groups, as seen in drugs like fluconazole (B54011) and voriconazole (B182144), significantly boosts antifungal potency by optimizing interactions with the target enzyme. nih.govnih.gov Quantitative structure-activity relationship (QSAR) studies have further elucidated that the electronic and steric properties of the side chain are critical determinants of biological activity. nih.govmdpi.comresearchgate.net

Influence of Substituent Effects on Pharmacological and Agrochemical Profiles

The substitution pattern on the core structure of triazole-based compounds profoundly influences their biological profiles, including potency, spectrum of activity, and selectivity. nih.govnih.gov Research on various 1,2,4-triazole derivatives has established clear structure-activity relationships regarding substituents.

In antifungal and agrochemical contexts, halogen substituents, particularly fluorine and chlorine, on a phenyl ring within the side chain generally enhance efficacy. nih.gov For example, in analogs of fluconazole, the presence of a 2,4-difluorophenyl group is a key feature for potent activity. nih.gov These electron-withdrawing groups can alter the electronic properties of the molecule and improve its binding affinity to the target enzyme. nih.gov

For example, a study on 1,2,3-benzotriazine-4-one derivatives of triazoles found that placing electron-withdrawing groups like -NO₂ and -CF₃ at the 7-position resulted in more effective and broad-spectrum antifungal activity compared to substitutions at other positions. nih.gov

nih.govnih.govnih.govnih.govnih.gov| Core Scaffold | Substituent (R) | Position of Substitution | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 1,2,4-Triazole-propanol | 2,4-Difluorophenyl | Side Chain | Potent antifungal activity (key feature in fluconazole) | |

| 1,2,4-Triazole-benzotriazinone | -NO₂, -CF₃ | 7-position of Benzotriazinone | Enhanced antifungal efficacy and broader spectrum | |

| Bis-1,2,4-triazole | 3,4-Dichlorobenzyl | Side Chain | More potent antibacterial activity compared to monohalobenzyl | |

| 1,2,4-Triazole-thioether | o-Iodo Phenyl | Thioether side chain | High inhibition rates against various fungal species | |

| 1,2,4-Triazole-propionic acid | 2-Pyridyl | R¹ position on triazole ring | Increased TNF-α inhibitory activity |

Stereochemical Impact on Biological Activity and Selectivity

Many of the most effective triazole derivatives are chiral, containing one or more stereocenters. It is a well-established principle in pharmacology and agrochemistry that stereoisomers of a chiral compound can exhibit significant differences in biological activity, metabolism, and toxicity. acs.orgacs.org This stereoselectivity arises from the three-dimensional nature of the interactions between the small molecule and its biological target, such as an enzyme or receptor. nih.gov

For numerous chiral triazole fungicides, one enantiomer is often responsible for the majority of the desired biological activity, while the other may be less active, inactive, or even contribute to undesirable side effects or environmental persistence. acs.orgacs.orgacs.org For example, in the case of the fungicide prothioconazole, the R-enantiomer is significantly more potent against pathogenic fungi than the S-enantiomer. nih.gov Similarly, for difenoconazole, the (2R,4S)-isomer was found to be the most effective against a range of pathogens, being 4.9 to 24.2 times more active than the least active (2S,4S)-isomer. acs.org

nih.govnih.govacs.orgacs.orgacs.orgacs.orgacs.orgacs.orgacs.orgnih.govnih.gov| Compound | Stereoisomer | Relative Fungicidal Activity | Reference |

|---|---|---|---|

| Prothioconazole | R-enantiomer | 6 to 262 times more potent than S-enantiomer | |

| S-enantiomer | Less active | ||

| Difenoconazole | (2R,4S)-isomer | Most active | |

| (2R,4R)-isomer | Intermediate activity | ||

| (2S,4R)-isomer | Intermediate activity | ||

| (2S,4S)-isomer | Least active (also most toxic to non-targets) | ||

| Diniconazole | R-enantiomer | Stronger fungicidal activity | |

| S-enantiomer | Higher plant growth regulating activity | ||

| Genaconazole | RR-enantiomer (SCH 42427) | Accounts for most of the antifungal activity | |

| SS-enantiomer (SCH 42426) | Less active |

Design Principles for Novel Triazole Analogues

The design of novel triazole analogues with improved efficacy, selectivity, and pharmacokinetic properties is guided by several key principles, leveraging the extensive SAR data available. nih.gov A primary strategy is the hybridization of pharmacophores, where the triazole core is linked to other known bioactive moieties to create a single molecule with potentially synergistic or enhanced effects. ijpca.org

Another powerful design principle is bioisosterism , where a functional group in a lead molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological profile. unimore.itnih.gov The triazole ring itself is often used as a stable bioisostere for amide or ester bonds, as it can mimic their size and hydrogen-bonding capacity while offering greater metabolic stability. nih.govtandfonline.com In designing new analogues based on a scaffold like this compound, one might replace the ketone with a hydroxyl group (as in many clinical antifungals) or use bioisosteric replacement for parts of the side chain to improve interactions with the target or enhance solubility. nih.gov For instance, replacing a carbon atom with a nitrogen atom in a side chain (e.g., pyrazole (B372694) for a phenyl ring) is a strategy that has been used to modulate drug-like properties. nih.gov

Rational drug design is heavily reliant on computational methods, including molecular docking and 3D-QSAR models. nih.govresearchgate.net These tools allow researchers to:

Visualize the binding of potential analogues within the active site of the target enzyme.

Predict the biological activity of designed compounds before synthesis.

Identify key structural features and substituent positions that are favorable for high activity.

By combining these principles—pharmacophore hybridization, bioisosteric replacement, and computational modeling—researchers can more efficiently navigate the chemical space to discover novel triazole derivatives with superior performance for pharmaceutical or agricultural applications. nih.govresearchgate.net

Biological Activity Spectrum and Applied Research Potential

Antimicrobial Activities of 4-(1H-1,2,4-triazol-1-yl)butan-2-one Derivatives

Derivatives of 1,2,4-triazole (B32235) are recognized for their wide-ranging antimicrobial properties. nih.gov The structural versatility of the triazole ring allows for the synthesis of novel compounds with enhanced potency against various microbial pathogens, including those that have developed resistance to existing drugs. nih.gov

Antifungal Efficacy against Medically Relevant Fungi (e.g., Candida albicans, Cryptococcus neoformans)

The 1,2,4-triazole nucleus is a privileged scaffold in the development of antifungal agents, primarily due to its ability to inhibit fungal cytochrome P450 enzymes like 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis. nih.govbg.ac.rsnih.gov The disruption of this pathway damages the fungal cell membrane, leading to cell death. nih.gov

Numerous studies have demonstrated the potent activity of 1,2,4-triazole derivatives against clinically important fungi. For instance, a series of novel 1H-1,2,4-triazolyl derivatives showed significantly better antifungal activity compared to their antibacterial effects, proving to be 6 to 45 times more potent than the reference drugs ketoconazole (B1673606) and bifonazole. bg.ac.rsnih.gov Molecular docking studies confirmed that the likely mechanism of action for their antifungal properties is the inhibition of CYP51 in Candida albicans. bg.ac.rsnih.gov

Similarly, triazole compounds featuring a 1,2,3-benzotriazine-4-one moiety have exhibited superior antifungal activity against Candida albicans and Cryptococcus neoformans when compared to reference drugs, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0156 to 2.0 μg/mL. nih.govresearchgate.net Further research on alkyne-linked triazole derivatives has also confirmed good fungicidal activity against several human pathogenic fungi, with notable effectiveness against Cryptococcus and Candida species. nih.govresearchgate.net

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Derivative Type | Fungal Species | Activity/MIC Value | Reference |

|---|---|---|---|

| 1,2,3-Benzotriazine-4-one containing triazoles | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 µg/mL | nih.govresearchgate.net |

| Novel 1H-1,2,4-triazolyl derivatives | Various fungi | 6 to 45 times more potent than ketoconazole | bg.ac.rsnih.gov |

| 1,2,4-Triazole-linked thiazolidin-4-one | Candida albicans | MFC = 250 µg/mL (two-fold superior to griseofulvin) | ekb.eg |

| Benzothiazolyl-triazole analogue | Candida albicans | MIC = 0.39 µg/mL | ekb.eg |

Antibacterial Properties against Plant and Human Pathogens (e.g., Pseudomonas fluorescens, Xanthomonas campestris)

In addition to their antifungal capabilities, 1,2,4-triazole derivatives have demonstrated considerable antibacterial action. Synthesized 1H-1,2,4-triazolyl derivatives have shown antibacterial activity with MIC values lower than the standard antibiotics ampicillin (B1664943) and chloramphenicol. bg.ac.rsnih.gov In these studies, Pseudomonas fluorescens was identified as one of the most susceptible bacteria, whereas the plant pathogen Xanthomonas campestris showed greater resistance. bg.ac.rsnih.gov

Research into oxime ester derivatives incorporating a 1,2,4-triazole moiety has revealed potent antibacterial activity against significant plant pathogens, including Xanthomonas axonopodis pv. citri (Xac) and Xanthomonas oryzae pv. oryzae (Xoo). chemicalpapers.com Certain compounds in this series exhibited remarkable activity against Xoo, with EC50 values ranging from 15.15 to 49.34 μg/mL, surpassing the efficacy of the commercial bactericide bismerthiazol. chemicalpapers.com Other studies have also reported high activity of specific triazole derivatives against Pseudomonas aeruginosa. researchgate.net

Table 2: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Derivative Type | Bacterial Species | Activity/MIC or EC50 Value | Reference |

|---|---|---|---|

| Novel 1H-1,2,4-triazolyl derivatives | Pseudomonas fluorescens | MIC lower than ampicillin and chloramphenicol | bg.ac.rsnih.gov |

| Novel 1H-1,2,4-triazolyl derivatives | Xanthomonas campestris | Most resistant among tested bacteria | bg.ac.rsnih.gov |

| Oxime ester derivatives | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 15.15 - 49.34 µg/mL | chemicalpapers.com |

| Nalidixic acid-based 1,2,4-triazole-3-thiones | Pseudomonas aeruginosa | MIC = 16 µg/mL | mdpi.comsemanticscholar.org |

Evaluation against Drug-Resistant Microbial Strains

The rise of antimicrobial resistance necessitates the development of novel agents that can overcome existing resistance mechanisms. semanticscholar.org The 1,2,4-triazole scaffold has proven to be a valuable component in designing compounds effective against such strains. nih.gov

For example, certain triazole alcohol derivatives have shown activity not only against fluconazole-susceptible Candida isolates but also against fluconazole-resistant species. nih.gov In the realm of antibacterial research, novel hybrids of 1,2,4-triazole and fluoroquinolones have emerged as promising candidates against resistant bacteria. nih.gov Derivatives of the antibiotic clinafloxacin (B351) linked to a 1,2,4-triazole moiety displayed potent inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.25 µg/mL. mdpi.com This activity was significantly higher than that of the parent drug clinafloxacin and the standard chloramphenicol. mdpi.com These findings highlight the potential of triazole derivatives to restore or enhance activity against challenging drug-resistant pathogens.

Plant Growth Regulatory Activities

Impact on Root Elongation and Overall Plant Development

Specific derivatives of this compound have demonstrated significant potential in agriculture as plant growth regulators. A notable example is 1-(3-Amino- nih.govbg.ac.rsmdpi.comtriazol-1-yl)-3,3-dimethyl-butan-2-one, which was found to induce lateral root formation and enhance primary root elongation in soybean seedlings. researchgate.net A well-developed root system is critical for nutrient and water uptake, and its enhancement can lead to improved tolerance to abiotic stresses. researchgate.netresearchgate.net

Other triazole compounds, such as uniconazole (B1683454), are known to act as plant growth retardants, controlling excessive shoot elongation. researchgate.net However, studies have also shown that root-applied uniconazole can consistently increase root growth, boosting the number of new roots and improving survival rates in seedlings like the loblolly pine. researchgate.net This dual functionality highlights the nuanced effects that triazole derivatives can have on plant development, which can be harnessed for various agricultural applications. mdpi.comresearchgate.net

Modulation of Endogenous Phytohormone Levels (e.g., IAA, ABA, GA3)

The plant growth regulatory effects of triazole compounds are often linked to their ability to modulate the levels and signaling pathways of endogenous phytohormones. researchgate.net A primary mechanism for many plant growth-retardant triazoles is the inhibition of gibberellin (GA) biosynthesis. researchgate.net Gibberellins are responsible for promoting stem elongation, so their inhibition leads to more compact plant growth.

Conversely, other phytohormones like auxin play a crucial role in promoting root development. nih.gov Auxins such as Indole-3-acetic acid (IAA) are involved in the formation of lateral and adventitious roots. mdpi.com While direct evidence linking this compound derivatives to specific changes in IAA, Abscisic acid (ABA), or Gibberellic acid (GA3) levels is still an emerging area of research, the observed effects on root growth strongly suggest an interaction with these hormonal pathways. researchgate.netnih.gov For instance, the promotion of root elongation by these compounds could be due to an enhancement of auxin signaling or a modulation of the intricate crosstalk between different phytohormones that governs plant development. nih.govnih.gov

Herbicidal and Fungicidal Applications in Agricultural Contexts

The 1,2,4-triazole core is a foundational structure for many commercial fungicides and herbicides due to its ability to inhibit key metabolic pathways in fungi and plants.

Fungicidal Activity: Derivatives of 1,2,4-triazole are well-established as potent antifungal agents in agriculture. Their primary mechanism of action often involves the inhibition of the 14α-demethylase enzyme (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Disruption of this pathway leads to membrane instability and fungal cell death.

A structurally similar compound, 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, is noted for its use in agriculture to control a variety of fungal diseases. nih.gov Research into novel 1,2,4-triazole derivatives continues to yield compounds with significant fungicidal potential. For instance, a series of newly synthesized 1,2,4-triazole derivatives demonstrated remarkable activity against several strains of Aspergillus fumigatus and Candida albicans. nih.gov Similarly, studies on 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols revealed that sulfide (B99878) derivatives, in particular, exhibited potent activities against common pathogenic fungi, in some cases exceeding the efficacy of established fungicides like ketoconazole. nih.gov

Recent research from early 2024 detailed the synthesis of novel 1,2,4-triazole derivatives containing carboxamide fragments. mdpi.com Several of these compounds showed promising activity against plant-pathogenic fungi and oomycetes, such as Physalospora piricola and Phytophthora capsici, with efficacy comparable to or better than the commercial fungicide mefentrifluconazole. mdpi.com The data suggests that these triazole derivatives have a strong affinity for the target enzyme, 14α-demethylase (CYP51). mdpi.com

Herbicidal Activity: The triazole structural motif is also present in several classes of herbicides. These compounds can act on various plant-specific enzymes. One of the most important targets for triazole-based herbicides is protoporphyrinogen (B1215707) oxidase (Protox), an enzyme involved in the chlorophyll (B73375) and heme biosynthesis pathway. nih.gov Inhibition of Protox leads to the accumulation of a phototoxic intermediate, which causes rapid cell membrane disruption and plant death upon exposure to light.

While specific herbicidal data for this compound is not extensively detailed in available research, related triazolinone derivatives have been successfully developed as commercial herbicides, including well-known compounds like sulfentrazone (B1681188) and carfentrazone-ethyl. researchgate.netjlu.edu.cn Research has focused on designing novel triazolinone derivatives that exhibit high efficacy. For example, a series of compounds incorporating cyclic imide and phenylurea pharmacophores into a triazolinone scaffold were synthesized and tested, with some showing herbicidal activity comparable to commercial standards at application rates of 75-150 grams per hectare. nih.gov Other research into 1-(diethoxyphosphoryl)-3-(4-ones-1H-1,2,3-triazol-1-yl)propan-2-yl carboxylic esters has yielded compounds with good herbicidal activity against weeds like barnyard grass. nih.govresearchgate.net

| Compound Class/Derivative | Activity Type | Target Organism/Weed | Reported Findings | Reference |

|---|---|---|---|---|

| 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one | Fungicidal | Various Fungi | Used in agriculture to control fungal diseases. | nih.gov |

| 1,2,4-Triazole-Carboxamide Derivatives | Fungicidal | Physalospora piricola, Phytophthora capsici | Showed outstanding activity, in some cases superior to mefentrifluconazole. | mdpi.com |

| 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols (Sulfide derivatives) | Fungicidal | Microsporum lanosum, Cryptococcus neoformans, Candida albicans | Demonstrated potent activities, equal to or greater than ketoconazole. | nih.gov |

| Triazolinone Derivatives | Herbicidal | Broadleaf Weeds | Some candidates showed activity comparable to the commercial herbicide sulfentrazone. | nih.gov |

| 1-(Diethoxyphosphoryl)-3-(4-ones-1H-1,2,3-triazol-1-yl)propan-2-yl Carboxylic Esters | Herbicidal | Barnyard Grass | Demonstrated good herbicidal activity in pot experiments. | nih.govresearchgate.net |

Broader Pharmacological Spectrum of Triazole Derivatives

Beyond agriculture, the triazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The stability of the triazole ring and its ability to engage in various biological interactions have led to the development of drugs with a wide pharmacological spectrum. nih.govresearchgate.net

Antiviral Activity: Triazole derivatives, including both 1,2,3- and 1,2,4-triazoles, have demonstrated significant antiviral activity against a wide array of viruses. nih.gov These compounds have been shown to be effective against human immunodeficiency virus (HIV), hepatitis B and C viruses, influenza virus, and various coronaviruses, including SARS-CoV-2. nih.govnih.govacs.org The triazole moiety can be incorporated into both nucleoside analogs and non-nucleoside structures to inhibit viral replication. nih.gov The mechanism often involves targeting essential viral proteins or enzymes. For example, the replacement of a triazole ring in certain compounds with other heterocyclic rings has been shown to reduce protease inhibition, highlighting the importance of the triazole structure for antiviral efficacy. researchgate.net

Antimalarial Activity: The rise of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has created an urgent need for new therapeutic agents. nih.gov Triazole hybrid compounds have emerged as a promising new frontier in antimalarial drug discovery. nih.gov This strategy involves combining the triazole moiety with other known antimalarial pharmacophores to create hybrid molecules with enhanced potency and the ability to circumvent existing resistance mechanisms. nih.govnih.gov These hybrids have shown effectiveness against multiple stages of the Plasmodium life cycle and are active against both drug-sensitive and drug-resistant strains. nih.gov For example, novel 1,2,3-triazole-quinine conjugates have exhibited antimalarial properties against P. falciparum with potency higher than that of quinine (B1679958) itself. ebi.ac.ukelsevierpure.com

Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of free radicals and the body's ability to neutralize them, is implicated in aging and numerous diseases, including cancer, neurodegenerative disorders, and atherosclerosis. nih.gov Synthetic antioxidants are of great interest for their potential to mitigate the damage caused by free radicals. Compounds within the 1,2,4-triazole class have been identified as possessing significant antioxidant properties. nih.govisres.org Various studies have evaluated the ability of triazole derivatives to scavenge free radicals. For instance, research on 1,2,4-triazole-3-thiol derivatives and other substituted triazoles has demonstrated their capacity for radical scavenging in various in vitro assays. isres.org The antioxidant activity is often influenced by the specific substituent groups attached to the triazole core. zsmu.edu.ua

| Pharmacological Activity | Target/Mechanism | Examples of Findings | Reference |

|---|---|---|---|

| Antiviral | Inhibition of viral proteins (e.g., proteases), viral replication. | Active against HIV, Hepatitis B/C, Influenza, SARS-CoV-2. | nih.govacs.org |

| Antimalarial | Inhibition of parasitic growth, effective against multiple life cycle stages. | Triazole-quinine hybrids show potency greater than quinine against resistant P. falciparum. | nih.govebi.ac.ukelsevierpure.com |

| Antioxidant | Scavenging of free radicals, reduction of oxidative stress. | Various 1,2,4-triazole derivatives show significant radical scavenging capacity in vitro. | nih.govisres.org |

Mechanistic Studies of Biological Action

Identification and Validation of Molecular Targets

The biological effects of triazole derivatives are initiated by their interaction with specific molecular targets. The identification and validation of these targets are crucial for understanding their mechanism of action and for the development of new therapeutic agents.

The primary and most well-established molecular target for antifungal triazole agents is the cytochrome P450 enzyme, specifically lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11) . nih.govnih.govresearchgate.net This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govnih.gov The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death. nih.govfrontiersin.org The triazole moiety is a key pharmacophore that interacts with the heme iron atom in the active site of CYP51. nih.gov

While CYP51 is the principal target for antifungal triazoles, research has identified other potential molecular targets for different triazole derivatives, expanding their therapeutic possibilities. For instance, certain 1,2,4-triazole-based compounds have been developed as inhibitors of the MurB enzyme , which is involved in the biosynthesis of peptidoglycan in the bacterial cell wall. nih.gov This makes MurB a validated target for novel antibacterial agents. nih.gov

Furthermore, studies have explored other targets for triazole derivatives in different therapeutic areas. For example, triazole-like ligands have been investigated as potential inhibitors of KDM5A , a histone demethylase implicated in cancer progression. cal-tek.eu In the field of antibacterial research, triazole-containing compounds have also been shown to target DNA gyrase , a well-validated target for antibiotics. nih.gov

The specific molecular targets of 4-(1H-1,2,4-triazol-1-yl)butan-2-one have not been extensively detailed in dedicated studies. However, based on its structural features, particularly the presence of the 1,2,4-triazole (B32235) ring, it is hypothesized to interact with targets similar to those of other functionally related triazole compounds, most notably CYP51 in fungi.

| Molecular Target | Organism/Disease | Function of Target | Reference |

| Ergosterol 14α-demethylase (CYP51) | Fungi (e.g., Candida albicans) | Catalyzes a key step in ergosterol biosynthesis, essential for fungal cell membrane integrity. | nih.govresearchgate.netnih.gov |

| MurB Enzyme | Bacteria (e.g., S. aureus, E. coli) | Involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. | nih.gov |

| DNA Gyrase | Bacteria (e.g., Mycobacterium tuberculosis) | A topoisomerase that introduces negative supercoils into DNA, essential for DNA replication and transcription. | nih.gov |

| KDM5A (Histone Demethylase) | Cancer | Regulates gene expression through histone demethylation, implicated in tumor progression and drug resistance. | cal-tek.eu |

| α-Glucosidase | Diabetes Mellitus | An enzyme involved in carbohydrate digestion; its inhibition can help manage blood sugar levels. | nih.gov |

Enzyme Inhibition Mechanisms (e.g., Ergosterol 14α-Demethylase, CYP51, MurB Enzyme)

The therapeutic efficacy of triazole derivatives often stems from their ability to inhibit specific enzymes. The mechanism of this inhibition is a key aspect of their biological action.

Ergosterol 14α-Demethylase (CYP51) Inhibition: The most extensively studied mechanism of action for antifungal triazoles is the inhibition of CYP51. nih.govresearchgate.net Triazoles act as Type II inhibitors of this cytochrome P450 enzyme. nih.gov The nitrogen atom at the 4-position (N4) of the triazole ring coordinates to the heme iron atom in the enzyme's active site. researchgate.net This binding is strong and specific, preventing the enzyme from binding its natural substrate, lanosterol. By blocking the 14α-demethylation of lanosterol, triazoles halt the ergosterol biosynthesis pathway. nih.govfrontiersin.org This leads to the depletion of ergosterol in the fungal cell membrane and the accumulation of toxic 14α-methylated sterol precursors, which disrupt membrane structure and function, ultimately inhibiting fungal growth. frontiersin.orgnih.gov

MurB Enzyme Inhibition: In the context of antibacterial activity, certain triazole derivatives have been shown to inhibit the MurB enzyme. nih.gov For example, coumarin (B35378) triazoles have been identified as inhibitors that bind to the FAD binding site of S. aureus MurB. nih.gov These compounds form hydrogen bonds with key amino acid residues within the binding site, mimicking the spatial orientation of the natural cofactor FAD. nih.gov Similarly, molecular docking studies on 1,2,4-triazole-based 4-thiazolidinones have shown their potential to inhibit the MurB enzyme of S. aureus. nih.gov

| Enzyme Inhibited | Inhibitor Class/Example | Mechanism of Inhibition | Consequence of Inhibition | Reference |

| Ergosterol 14α-demethylase (CYP51) | Antifungal Triazoles (e.g., Fluconazole (B54011), Voriconazole) | The N4 of the triazole ring binds to the heme iron in the active site, preventing substrate binding. | Depletion of ergosterol and accumulation of toxic sterols, leading to disruption of the fungal cell membrane. | nih.govnih.govfrontiersin.org |

| MurB Enzyme | Coumarin triazoles, 1,2,4-triazole-based 4-thiazolidinones | Binds to the FAD binding site, forming hydrogen bonds with key amino acid residues. | Inhibition of peptidoglycan biosynthesis, leading to a compromised bacterial cell wall. | nih.gov |

| α-Glucosidase | 1,2,4-Triazole derivatives | Ligands bind to the active site of the enzyme, preventing the breakdown of complex carbohydrates. | Reduced glucose absorption, helping to manage hyperglycemia in diabetes. | nih.gov |

Ligand-Receptor Interactions and Binding Affinity

The interaction between a triazole ligand and its target receptor is governed by a combination of forces that determine the binding affinity and specificity. These interactions are fundamental to the compound's biological activity.

Triazole derivatives engage with their biological targets through various non-covalent interactions, including:

Hydrogen Bonding: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, which is crucial for interacting with amino acid residues in the active site of enzymes. nih.govnih.gov

Hydrophobic Interactions: The nonpolar parts of the triazole molecule and its substituents can form hydrophobic interactions with corresponding regions of the target protein, which is a major driving force for binding to enzymes like CYP51. frontiersin.org

π-π Stacking and Cation-π Interactions: The aromatic nature of the triazole ring allows for π-π stacking with aromatic amino acid residues (e.g., tyrosine, phenylalanine) and cation-π interactions, further stabilizing the ligand-receptor complex. nih.govresearchgate.net

Coordinate Bonds: As seen in the inhibition of CYP51, the N4 atom of the triazole ring forms a coordinate bond with the central iron atom of the heme group. researchgate.net

The binding affinity of a compound for its target is a measure of the strength of this interaction and is often expressed as the half-maximal inhibitory concentration (IC₅₀) or the dissociation constant (Kd). For example, studies on various triazole derivatives have shown a wide range of binding affinities for their targets.

| Triazole Derivative | Target | Binding Affinity Metric | Value | Reference |

| Triazole derivative 700 | KDM5A | Binding Energy | -11.042 kcal/mol | cal-tek.eu |

| Triazole derivative 91 | KDM5A | Binding Energy | -10.658 kcal/mol | cal-tek.eu |

| Triazole derivative 449 | KDM5A | Binding Energy | -10.261 kcal/mol | cal-tek.eu |

| BDM71403 (triazole-based NBTI) | M. tuberculosis DNA gyrase | IC₅₀ (for 50% reduction of nicked DNA) | 10 µM | nih.gov |

| Coumarin-triazole hybrid | S. aureus MurB | Binding Free Energy | -8.416 to -8.983 kcal/mol | nih.gov |

Elucidation of Cellular Pathways Affected by Triazole Derivatives

The interaction of triazole derivatives with their molecular targets can trigger a cascade of events that affect various cellular pathways, ultimately leading to the observed biological effect.

Ergosterol Biosynthesis Pathway: The most profoundly affected cellular pathway by antifungal triazoles is the ergosterol biosynthesis pathway . nih.govfrontiersin.org By inhibiting CYP51, these compounds cause a blockage in this pathway, leading to the aforementioned depletion of ergosterol and accumulation of toxic sterol intermediates. nih.gov This disruption has far-reaching consequences for the fungal cell, including altered membrane fluidity and permeability, and impaired function of membrane-bound enzymes. thecandidadiet.com

Oxidative Stress and Apoptosis: Some triazole derivatives have been shown to induce apoptosis in cancer cells by stimulating the production of reactive oxygen species (ROS), leading to oxidative stress. nih.gov For instance, a novel oleanolic acid derivative containing a 1,2,3-triazole moiety was found to induce G2/M phase arrest and apoptosis in breast cancer cells. nih.gov This effect was linked to the inhibition of the Notch-Akt signaling pathway, which is regulated by ROS-mediated oxidative stress. nih.gov

Hedgehog Signaling Pathway: Interestingly, some antifungal triazoles, such as itraconazole, have been found to possess anticancer activity through a secondary mechanism involving the inhibition of the hedgehog signaling pathway . symbiosisonlinepublishing.com This pathway is crucial for embryonic development and its aberrant activation is implicated in several cancers.

| Affected Cellular Pathway | Mechanism | Cellular Consequence | Therapeutic Implication | Reference |

| Ergosterol Biosynthesis | Inhibition of CYP51 enzyme by antifungal triazoles. | Depletion of ergosterol, accumulation of toxic sterols, compromised cell membrane integrity. | Antifungal activity. | nih.govfrontiersin.orgnih.gov |

| Notch-Akt Signaling | Induction of ROS and oxidative stress by certain triazole derivatives. | Inhibition of cell proliferation and invasion, induction of apoptosis. | Anticancer activity. | nih.gov |

| Hedgehog Signaling | Inhibition of the pathway by some antifungal triazoles. | Inhibition of tumor growth. | Anticancer activity. | symbiosisonlinepublishing.com |

| Peptidoglycan Biosynthesis | Inhibition of the MurB enzyme by antibacterial triazoles. | Disruption of bacterial cell wall synthesis. | Antibacterial activity. | nih.gov |

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as a triazole derivative, might interact with a biological target, typically a protein or enzyme.

Research on various 1,2,4-triazole (B32235) derivatives has employed molecular docking to explore their potential as therapeutic agents. These simulations have been used to investigate interactions with a range of biological targets, including enzymes responsible for regulating oxidative stress and various protein kinases. pensoft.netresearchgate.net For instance, studies on similar triazole compounds have shown that the triazole ring can form crucial hydrogen bonds with amino acid residues in the active site of a target enzyme. pensoft.net Docking studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity of the ligand. nih.gov The binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the interaction. In the context of 4-(1H-1,2,4-triazol-1-yl)butan-2-one, molecular docking could be used to screen potential protein targets and predict its binding mode, providing insights into its possible mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the physicochemical properties or structural features of compounds with their biological activities. The primary goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.govmdpi.com These models are built using a dataset of compounds with known activities and a range of calculated molecular descriptors.

For 1,2,4-triazole derivatives, QSAR studies have been instrumental in identifying key structural features that influence their antifungal, anticancer, or other biological activities. nih.govresearchgate.net The models often use descriptors related to lipophilicity (e.g., logP), electronic properties, and molecular shape. researchgate.net A typical QSAR study involves:

Data Set Selection: A series of related compounds (e.g., substituted 1,2,4-triazoles) with measured biological activity is chosen. nih.gov

Descriptor Calculation: Various molecular descriptors (e.g., topological, electronic, hydrophobic) are calculated for each molecule. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a predictive model. brieflands.com

Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation techniques. nih.gov

A QSAR model for a series including this compound would help in designing new derivatives with potentially enhanced biological activity by modifying its structure based on the model's predictions.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiles

In silico ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. nih.gov These predictions are vital in early-stage drug discovery to filter out candidates that are likely to fail later due to poor ADMET profiles. nih.gov Properties related to absorption, distribution, metabolism, excretion, and toxicity are key determinants of a drug's efficacy and safety. units.it

For triazole derivatives, various in silico tools and web servers are used to predict ADMET properties. jetir.orgresearchgate.net These predictions can include gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential for toxicity. mdpi.com The data generated helps researchers assess the compound's potential to be developed into a viable drug.

Table 1: Predicted ADMET Profile for this compound Note: The following data is illustrative of a typical in silico prediction and is based on the general properties of similar small molecules.

Drug-Likeness Assessment of Triazole Derivatives

Drug-likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. lindushealth.com A common tool for this assessment is Lipinski's Rule of Five, which sets criteria for molecular properties that influence pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). wikipedia.orgtiu.edu.iq

The rule states that an orally active drug generally has:

No more than 5 hydrogen bond donors. drugbank.com

No more than 10 hydrogen bond acceptors. drugbank.com

A molecular mass less than 500 daltons. drugbank.com

An octanol-water partition coefficient (log P) not greater than 5. drugbank.com

Compounds that comply with these rules tend to have a higher probability of being orally bioavailable. lindushealth.com The properties for this compound have been calculated to assess its drug-likeness.

Table 2: Drug-Likeness Profile of this compound based on Lipinski's Rule of Five

The analysis shows that this compound fully complies with Lipinski's Rule of Five, suggesting it possesses a favorable profile for oral bioavailability.

Electronic Structure and Reactivity Analysis using Quantum Chemical Methods

Quantum chemical methods, such as Density Functional Theory (DFT) and semi-empirical methods (e.g., AM1, PM3), are used to investigate the electronic structure and reactivity of molecules. nih.govtubitak.gov.trrad-proceedings.org These calculations provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). tubitak.gov.tr

For 1,2,4-triazole derivatives, these studies help to:

Determine the most stable molecular conformation. tubitak.gov.tr

Calculate the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The HOMO-LUMO energy gap is an indicator of molecular reactivity and stability. researchgate.net

Generate Molecular Electrostatic Potential (MESP) maps to identify sites susceptible to electrophilic and nucleophilic attack. tubitak.gov.tr

Analyze atomic charges to understand how electrons are distributed across the molecule. nih.gov

Such analyses are crucial for understanding the intrinsic chemical properties of this compound, predicting its reactivity in chemical reactions, and explaining its interactions with biological targets at an electronic level. mdpi.com

Table 3: Key Descriptors from Quantum Chemical Calculations Note: This table represents typical parameters obtained from quantum chemical analysis for triazole-containing compounds.

Advanced Analytical Techniques for Characterization and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of 4-(1H-1,2,4-triazol-1-yl)butan-2-one. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are utilized to assign the specific chemical environment of each atom.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the methyl protons, the two methylene (B1212753) groups, and the two protons on the triazole ring. Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of a carbonyl carbon signal and specific signals for the aliphatic and triazole ring carbons are key identifiers. ijsr.netdiva-portal.org The study of various 1,2,4-triazole (B32235) derivatives confirms that ¹H and ¹³C NMR are crucial for structural verification. diva-portal.orgurfu.ru

2D NMR Techniques: To unambiguously assign these signals and confirm the connectivity of the atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. nih.gov

COSY establishes correlations between adjacent protons, confirming the -CH₂-CH₂- linkage in the butanone chain.

HSQC correlates each proton signal with its directly attached carbon atom.

HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, which is critical for confirming the connection between the butanone chain and the N-1 position of the triazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃- (Position 1) | ~2.1 (singlet) | ~30 |

| -C(O)- (Position 2) | - | ~207 |

| -CH₂- (Position 3) | ~3.0 (triplet) | ~43 |

| -CH₂- (Position 4) | ~4.4 (triplet) | ~48 |

| Triazole C-3 | ~8.0 (singlet) | ~152 |

| Triazole C-5 | ~8.2 (singlet) | ~145 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and structures. pdx.edudocbrown.info Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a common method. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which serves as definitive proof of the molecular formula. nih.gov For this compound (C₆H₉N₃O), the exact mass can be calculated and compared to the experimental value, typically within a very low margin of error (e.g., < 5 ppm). The analysis of various adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, further corroborates the molecular weight. uni.lu

Table 2: Predicted High-Resolution Mass Spectrometry Data for C₆H₉N₃O

| Adduct Form | Calculated m/z |

| [M+H]⁺ | 140.08183 |

| [M+Na]⁺ | 162.06377 |

| [M+K]⁺ | 178.03771 |

| [M-H]⁻ | 138.06727 |

Data sourced from PubChem predictions. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. ijsr.net The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its key structural features. tuiasi.ro

The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the ketone. docbrown.info Other significant bands include those for C-H stretching in the aliphatic chain and the triazole ring, as well as C=N and N=N stretching vibrations within the heterocyclic ring. ijsr.netlibretexts.org

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C-H (Aromatic/Triazole) | Stretching | 3000-3100 |

| C=O (Ketone) | Stretching | ~1715 (Strong) |

| C=N (Triazole) | Stretching | 1600-1411 |

| N=N (Triazole) | Stretching | 1570-1550 |

| C-N | Stretching | 1350-1000 |

Note: These are typical frequency ranges. ijsr.netdocbrown.infolibretexts.org The fingerprint region (<1500 cm⁻¹) contains a complex pattern of absorptions unique to the molecule.

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and stereochemistry. researchgate.netnih.gov

For 1,2,4-triazole derivatives, X-ray analysis reveals key structural information, such as the planarity of the triazole ring and the conformation of substituents. nih.govnih.govjyu.fi It also elucidates the intermolecular interactions, like hydrogen bonding and π-π stacking, that govern the crystal packing. nih.gov For instance, the crystal structure of a related compound, 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, was determined to be in the monoclinic system with space group C2/c. researchgate.net While specific crystallographic data for the title compound is not available, this technique would provide unambiguous confirmation of its structure in the solid state.

Table 4: Representative Crystallographic Data for a 1,2,4-Triazole Derivative

| Parameter | Example Value (for 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone) researchgate.net |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 23.409 |

| b (Å) | 4.8347 |

| c (Å) | 20.607 |

| β (°) | 116.275 |

| Volume (ų) | 2091.2 |

| Z (molecules/cell) | 8 |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the target compound from unreacted starting materials, by-products, and other impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant technique for this purpose. A reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, can effectively separate triazole compounds. nih.govnih.gov The purity of the sample is determined by integrating the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Methods for analyzing 1,2,4-triazole itself have been well-developed and can be adapted for its derivatives. helixchrom.comscioninstruments.comsielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides a powerful hyphenated technique. It not only separates the components of a mixture but also provides mass information for each component, allowing for confident peak identification and the characterization of impurities. nih.govresearchgate.net

Industrial and Pharmaceutical Relevance

Role as Key Precursors in the Synthesis of Established Triazole Drugs (e.g., Voriconazole)

The 1,2,4-triazole (B32235) ring is a fundamental component in many successful antifungal drugs, including voriconazole (B182144), fluconazole (B54011), and itraconazole. globalresearchonline.netnih.gov These drugs function by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov

The synthesis of these complex triazole-based drugs often involves the use of key intermediates that contain the core triazole structure. In the well-established synthesis of the broad-spectrum antifungal agent voriconazole, a key building block is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. researchgate.netguidechem.comnih.gov This ethanone (B97240) derivative undergoes a crucial reaction with a substituted pyrimidine (B1678525) derivative to construct the main framework of the voriconazole molecule. researchgate.netepo.org

While direct documentation naming 4-(1H-1,2,4-triazol-1-yl)butan-2-one as a primary precursor for currently marketed established drugs like voriconazole is not prominent in the literature, its structural similarity to key intermediates is noteworthy. The presence of the 1H-1,2,4-triazol-1-yl moiety and a reactive ketone group makes it a plausible candidate for synthetic explorations. For instance, research on novel antimicrobial agents has utilized a closely related compound, 3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, as a starting material for creating more complex molecules with potential biological activity. bg.ac.rs This highlights the value of the triazolyl-butanone scaffold in building molecules of pharmaceutical interest.

Development of Novel Active Pharmaceutical Ingredients (APIs)

The 1,2,4-triazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. globalresearchonline.netresearchgate.net Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. zsmu.edu.uaglobalresearchonline.netnih.govnih.gov

Consequently, this compound represents a valuable starting point for the development of novel Active Pharmaceutical Ingredients (APIs). Its structure offers several points for chemical modification:

The ketone group can be reduced to a hydroxyl group, which can then be further derivatized.

The carbon atom adjacent to the ketone (the α-carbon) can be functionalized.

The triazole ring itself can be modified, although this is less common.

Research has shown that synthesizing new derivatives from triazole-containing scaffolds can lead to compounds with enhanced or novel biological activities. For example, studies have focused on creating new 1,2,4-triazole derivatives to act as anticancer agents, with some showing promising cytotoxic activity against various cancer cell lines. nih.gov Other research has involved the synthesis of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which have shown potent in vitro activity against several pathogenic fungi. nih.gov The versatility of the triazole nucleus allows it to be combined with other pharmacophores to create hybrid molecules with potentially synergistic or novel therapeutic effects. farmaciajournal.com Given these precedents, this compound serves as a key building block for generating libraries of new compounds for screening and development into future APIs.

Quality Control and Impurity Profiling in Pharmaceutical Manufacturing

The purity of an Active Pharmaceutical Ingredient (API) is critical to its safety and efficacy. Regulatory bodies worldwide require stringent control over impurities in pharmaceutical products. nih.gov Impurities can originate from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products. nih.gov

In the context of triazole antifungal drugs, intermediates used in the synthesis are potential impurities that must be carefully monitored in the final API. For example, in the manufacturing of voriconazole, isomers and other related substances derived from the key starting material, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, are considered critical impurities that can affect the quality of the drug. nih.gov Similarly, in the production of another triazole-based drug, the related impurity 4-amino-1,2,4-triazole (B31798) was monitored to ensure the quality of the final product. eu-jr.eu

Therefore, if this compound or structurally similar compounds are used as intermediates or starting materials in a drug synthesis process, they would be a key focus of quality control and impurity profiling. Analytical methods, such as High-Performance Liquid Chromatography (HPLC), would need to be developed and validated to detect and quantify any residual amounts of this intermediate in the final API. This ensures that the drug product meets the rigorous purity standards set by pharmacopoeias and regulatory authorities.

Potential for Agrochemical Product Development

The utility of the 1,2,4-triazole ring extends beyond pharmaceuticals into the field of agriculture. Triazole derivatives are a major class of agrochemicals, primarily used as systemic fungicides with a broad spectrum of activity against various plant pathogens. researchgate.netrjptonline.org They are also investigated for use as herbicides and plant growth regulators. rjptonline.org

The potential of this compound in agrochemical development is significant. Its core structure is shared by many active compounds in this sector. A notable example is the compound 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one, which is used in agriculture to control a variety of fungal diseases. nih.gov The structural resemblance between this agricultural fungicide and this compound underscores the potential of the latter as a scaffold for new agrochemicals.